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Compound of Interest

Compound Name: 2-Ethoxy-6-fluorobenzylamine

CAS No.: 1154882-16-2

Cat. No.: B3045874

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7]
This guide provides a comprehensive technical analysis of the mass spectrometry (MS)

fragmentation behavior of 2-Ethoxy-6-fluorobenzylamine (CAS: 1154882-16-2).[1] As a

functionalized benzylamine building block, this compound is frequently utilized in the synthesis

of kinase inhibitors and GPCR ligands. Understanding its fragmentation pattern is critical for

structural verification, metabolite identification, and impurity profiling in drug development

pipelines.

The fragmentation logic presented here is derived from established mechanistic principles

governing protonated benzylamines, ortho-substituted aromatics, and alkyl-aryl ethers under

Electrospray Ionization (ESI) conditions.[1]

Physicochemical Profile[5][7][8][9][10][11][12]
IUPAC Name: (2-Ethoxy-6-fluorophenyl)methanamine[2][1]
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Molecular Formula:

Monoisotopic Mass: 169.0903 Da

Precursor Ion

: 170.0976 Da

Key Structural Features:

Primary Amine: The primary site of protonation in ESI(+).

Benzylic Carbon: Susceptible to inductive cleavage.

Ortho-Ethoxy Group: A critical driver for secondary fragmentation via neutral loss of

ethylene.[1]

Ortho-Fluorine: Provides electronic stabilization but generally retains the C-F bond during

primary fragmentation.

Experimental Methodology
To ensure reproducibility and spectral fidelity, the following standardized LC-MS/MS protocol is

recommended. This workflow minimizes in-source fragmentation while maximizing the

transmission of diagnostic product ions.

Sample Preparation & Chromatography
Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

Rationale: Formic acid ensures complete protonation of the amine (

), maximizing

intensity.

Concentration: 1 µg/mL (infusion) or 100 ng/mL (LC injection).

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
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Mass Spectrometry Parameters (ESI+)
Parameter Setting Mechanistic Rationale

Ionization Mode ESI Positive (+)
Targets the basic amine

nitrogen.[1]

Capillary Voltage 3.0 - 3.5 kV
Stable Taylor cone formation.

[1]

Cone Voltage 20 - 30 V
Prevents in-source loss of

.[1]

Collision Gas Argon (Ar)
Efficient kinetic energy transfer

for CID.

Collision Energy (CE) Stepped (15-35 eV)

Low CE captures

loss; High CE reveals ring

cleavage.[1]

Fragmentation Mechanisms & Pathway Analysis[3]
[10][13]
The fragmentation of 2-Ethoxy-6-fluorobenzylamine is dominated by charge-remote

fragmentation and inductive cleavage driven by the stability of the resulting carbocations.[1]

Primary Fragmentation: Deamination (Loss of )
Upon collisional activation, the protonated molecular ion (

170) undergoes a characteristic benzylic cleavage.

Mechanism: Inductive cleavage of the

bond.

Neutral Loss: Ammonia (

, 17.02 Da).
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Product Ion:

153 (

).

Structure: The resulting ion is initially a 2-ethoxy-6-fluorobenzyl cation.[1] However, benzyl

cations are known to undergo ring expansion to form the more stable tropylium ion

(specifically, an ethoxy-fluorotropylium species).

Causality: The electron-donating ethoxy group (via resonance) and the fluorine atom (via

back-donation) stabilize this cation, making the loss of ammonia the base peak in low-energy

spectra.

Secondary Fragmentation: The "Ortho Effect" (Loss of )
The

153 ion contains an intact ethoxy group. In alkyl-aryl ethers, a specific rearrangement occurs,
often termed the "Four-Center Elimination" or a McLafferty-like rearrangement.[1]

Mechanism: A hydrogen atom from the

-carbon of the ethoxy group transfers to the ether oxygen. This leads to the cleavage of the

bond.

Neutral Loss: Ethylene (

, 28.03 Da).

Product Ion:

125 (

).

Structure: This ion corresponds to a protonated 2-fluoro-6-hydroxytropylium or a 2-fluoro-6-

hydroxybenzyl cation.[1]

Diagnostic Value: This transition (
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) is highly specific to ethoxy-substituted aromatics and confirms the presence of the ethyl
ether moiety.

Tertiary Fragmentation: Carbonyl Elimination (Loss of
CO)
The phenolic/hydroxylic ion at

125 can further degrade. Phenols and their corresponding cations typically lose carbon
monoxide.

Mechanism: Ring contraction.

Neutral Loss: Carbon Monoxide (

, 27.99 Da).

Product Ion:

97 (

).

Structure: A five-membered fluorocyclopentadienyl cation.[1]

Visualization of Fragmentation Pathways[3][4][5][10]
[13][14]
The following diagram illustrates the hierarchical fragmentation tree, detailing the precursor-to-

product transitions and the specific neutral losses involved.

Caption: Step-wise ESI(+) fragmentation tree showing neutral losses of Ammonia, Ethylene,

and Carbon Monoxide.

Quantitative Data Summary
The following table summarizes the theoretical and expected experimental values for the key

diagnostic ions. This table serves as a reference for peak assignment in high-resolution mass

spectrometry (HRMS).
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Ion Identity
Formula (

)

Theoretical
m/z

Neutral
Loss

Mechanism
Relative
Abundance
(Est.)

Precursor 170.0976 - Protonation

Variable

(Source

dependent)

Fragment 1 153.0710 (17.[1]02)
Heterolytic

Cleavage

High (Base

Peak)

Fragment 2 125.0397 (28.03)

H-

Rearrangeme

nt /

Elimination

Medium

Fragment 3 97.0448 (27.[1]99)
Ring

Contraction
Low

Fragment 4 108.0370 (46.04)

Direct Ethoxy

Loss

(Radical)

Trace/Low

Note on Fluorine: The loss of HF (

153

133) is theoretically possible but kinetically disfavored compared to the loss of ethylene from
the ethoxy group. The C-F bond on the aromatic ring is highly stable (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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